molecular formula C7H10ClF3O3S B2813096 [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride CAS No. 2137602-51-6

[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride

Cat. No. B2813096
CAS RN: 2137602-51-6
M. Wt: 266.66
InChI Key: MUHVKJWKILBCDH-UHFFFAOYSA-N
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Description

“[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2137602-51-6 . It has a molecular weight of 266.67 .


Molecular Structure Analysis

The molecular structure of “[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” can be represented by the formula C7H10ClF3O3S . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

“[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” has a molecular weight of 266.67 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis of Pyrrolidines

The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines demonstrates the utility of sulfonyl chlorides in facilitating 5-endo-trig cyclisation reactions. This process, starting from lithiated (phenylsulfonyl)methane, highlights the role of sulfonyl chlorides in stereoselective synthesis, offering high yields and excellent stereoselectivities for the pyrrolidines produced, which are significant in the synthesis of various biologically active compounds (Craig, D., Jones, P., & Rowlands, G., 2000).

Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a versatile sulfonating agent for amines, showcases the application of sulfonyl chloride derivatives in the easy and efficient sulfonation of primary and secondary amines. This synthesis process not only yields excellent results but also facilitates the alkylation of activated amines under Mitsunobu conditions, underscoring the chemical's versatility and stability under a variety of conditions (Sakamoto, I., Izumi, N., Yamada, T., & Tsunoda, T., 2006).

High Yield Synthesis of Furylmethane Derivatives

A novel two-phase system employing –SO3H functionalized ionic liquids for the synthesis of tri(furyl)methane from furfural and furan illustrates the application of sulfonyl chlorides in improving reaction yields while suppressing unwanted polymer formation. This environmentally friendly strategy significantly enhances the yield of desired products, showcasing the utility of sulfonyl chlorides in green chemistry (Shinde, S., & Rode, C. V., 2017).

Study of Molecular Conformations

Research on the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the molecular interactions and conformations of sulfonyl chloride derivatives. This study, through IR spectroscopy and quantum chemical methods, explores the complex behavior of such compounds in various solvents, contributing to our understanding of their reactivity and association tendencies (Sterkhova, I., Moskalik, M. Y., & Shainyan, B., 2014).

Sulfenyletherification Reactions

The use of dimethyl sulfoxide/oxalyl chloride for the sulfenyletherification of unsaturated alcohols introduces a facile method for generating methanesulfenyl chloride, which is crucial for the targeted chemical transformation. This methodological innovation highlights the potential of sulfonyl chloride derivatives in synthetic organic chemistry, offering a new pathway for the formation of valuable chemical structures (Gao, Y., Cheng, S., Zhang, T., Ding, R., Liu, Y.-g., Sun, B., & Tian, H., 2018).

properties

IUPAC Name

[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHVKJWKILBCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride

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